

Cross-Validation of 2-Nitrophenyl Octyl Ether (NiOEP) Characterization by Different Spectroscopic Techniques

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Compound of Interest

Compound Name: *Nickel octaethylporphyrin*

Cat. No.: B15555982

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and drug development, the unambiguous characterization of organic compounds is paramount. 2-Nitrophenyl octyl ether (NiOEP), also known as o-nitrophenyl octyl ether (o-NPOE), is a widely used plasticizer in ion-selective electrodes and a matrix in mass spectrometry.^{[1][2]} Its purity and structural integrity are critical for the reliability of these applications. This guide provides a comprehensive cross-validation of NiOEP characterization using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By comparing the data obtained from each method, a more robust and confident structural elucidation can be achieved.

A Comparative Analysis of Spectroscopic Data for NiOEP

The following tables summarize the quantitative data obtained from the spectroscopic analysis of NiOEP, providing a clear comparison of the characteristic signals and fragments identified by each technique.

Table 1: ¹H NMR Spectral Data for NiOEP

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.78	dd, $J = 8.2, 1.6$ Hz	1H	Ar-H
7.50	ddd, $J = 8.8, 7.4, 1.6$ Hz	1H	Ar-H
7.10	dd, $J = 8.8, 1.0$ Hz	1H	Ar-H
7.02	ddd, $J = 8.2, 7.4, 1.0$ Hz	1H	Ar-H
4.13	t, $J = 6.5$ Hz	2H	O-CH ₂ -
1.85	p, $J = 6.7$ Hz	2H	O-CH ₂ -CH ₂ -
1.48 - 1.25	m	10H	-(CH ₂) ₅ -
0.89	t, $J = 7.0$ Hz	3H	-CH ₃

Table 2: ^{13}C NMR Spectral Data for NiOEP

Chemical Shift (δ , ppm)	Assignment
152.9	Ar-C-O
140.4	Ar-C-NO ₂
133.8	Ar-CH
125.5	Ar-CH
120.9	Ar-CH
114.7	Ar-CH
69.3	O-CH ₂
31.8	CH ₂
29.3	CH ₂
29.2	CH ₂
26.0	CH ₂
25.9	CH ₂
22.6	CH ₂
14.1	CH ₃

Table 3: FTIR Spectral Data for NiOEP (ATR-Neat)[3]

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3080 - 3050	Aromatic C-H Stretch	Aromatic Ring
2924	Aliphatic C-H Stretch (asymmetric)	Alkyl Chain
2854	Aliphatic C-H Stretch (symmetric)	Alkyl Chain
1580	C=C Stretch	Aromatic Ring
1523	N-O Asymmetric Stretch	Nitro Group
1475	CH ₂ Bend	Alkyl Chain
1348	N-O Symmetric Stretch	Nitro Group
1260	Ar-O Stretch	Aryl Ether
1045	C-O Stretch	Alkyl Ether

Table 4: Mass Spectrometry Data for NiOEP (Electron Ionization - 70 eV)[3]

m/z	Relative Intensity (%)	Proposed Fragment
251	~15	[M] ⁺ (Molecular Ion)
139	100	[M - C ₈ H ₁₆] ⁺
123	~30	[M - C ₈ H ₁₆ - O] ⁺
109	~25	[C ₆ H ₅ O ₂] ⁺
93	~40	[C ₆ H ₅ O] ⁺
65	~35	[C ₅ H ₅] ⁺

Detailed Experimental Protocols

The following sections provide detailed methodologies for the characterization of NiOEP using different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of NiOEP is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 10 ppm
- ¹³C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: -10 to 220 ppm
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl_3 triplet for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small drop of neat NiOEP liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.
- Parameters:
 - Spectral range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of NiOEP is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Parameters:
 - Wavelength range: 200 - 400 nm
 - Scan speed: Medium
 - Slit width: 1.0 nm
- Data Processing: The spectrum of the pure solvent is used as a baseline and is subtracted from the sample spectrum. The wavelength of maximum absorbance (λ_{max}) is determined.

Mass Spectrometry (MS)

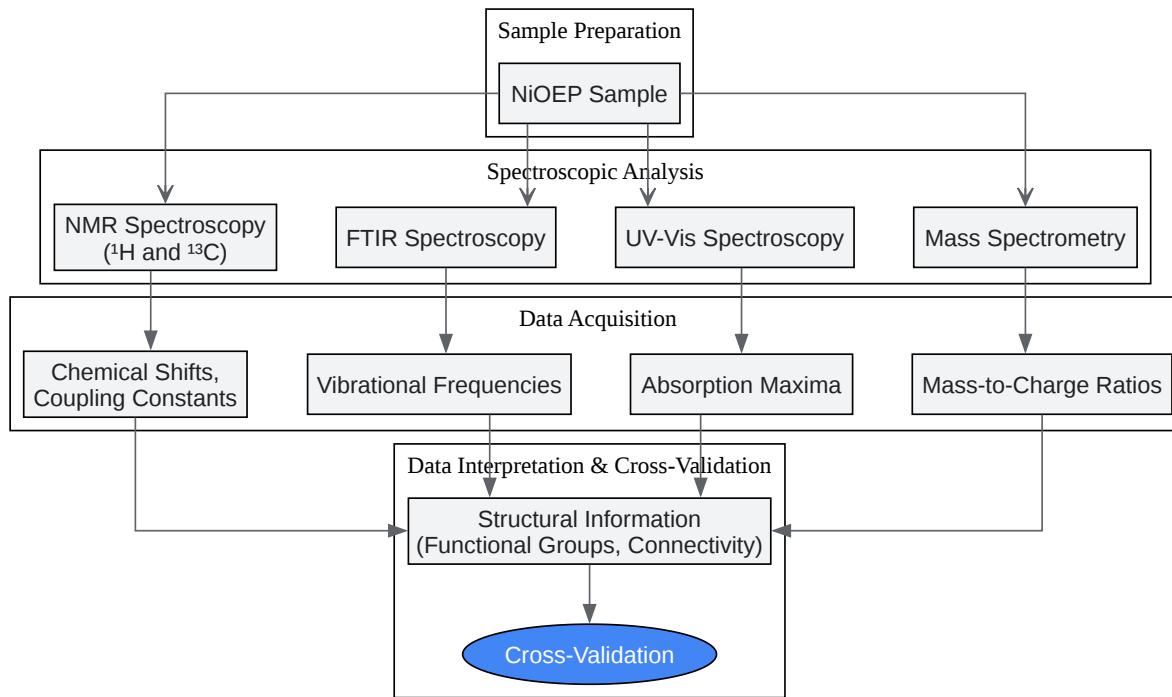
- Sample Introduction: A dilute solution of NiOEP in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS).

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- Parameters:
 - Ionization mode: Electron Ionization (EI)
 - Ionization energy: 70 eV
 - Mass range: m/z 50 - 300
- Data Processing: The mass spectrum is recorded, showing the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and the chemical structure of NiOEP.

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Caption: Experimental workflow for the cross-validation of NiOEP characterization.

Caption: Chemical structure of 2-Nitrophenyl Octyl Ether (NiOEP).

By integrating the data from these complementary spectroscopic techniques, a comprehensive and reliable characterization of 2-nitrophenyl octyl ether is achieved. This cross-validation approach ensures the accuracy of the compound's identity and purity, which is essential for its application in sensitive analytical and developmental fields.

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